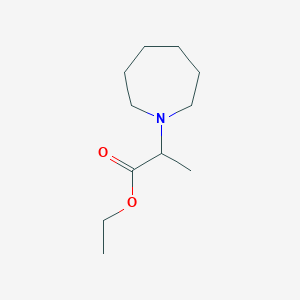
Triphenylformazan
Übersicht
Beschreibung
Triphenylformazan, also known as 1,3,5-Triphenylformazan, is a chemical compound with the molecular formula C19H16N4 . It is used in various scientific and industrial applications due to its unique properties .
Synthesis Analysis
The synthesis of Triphenylformazan has been studied extensively. A density functional theory (DFT) study of the structure and synthesis of a formazan molecule, 1,3,5-triphenylformazan, identified three conformational minima of this formazan . An extensive investigation of the potential energy surface for the synthesis of 1,3,5-triphenylformazan from benzaldehyde N-phenylhydrazone and benzenediazonium ion is reported .Molecular Structure Analysis
Triphenylformazan has a complex molecular structure. It has been found that the molecule can exist in various forms with different colors, depending on the illumination conditions and the environment . The ratio of these forms depends on the illumination conditions and the environment of the formazan .Chemical Reactions Analysis
Triphenylformazan exhibits photochromism because isomerization processes following excitation may occur in both the azo group and the hydrazone group . The ratio of these forms depends on the illumination conditions and the environment of the formazan .Physical And Chemical Properties Analysis
Triphenylformazan has a molecular weight of 300.36 and a density of 1.1454 (rough estimate) . It has a melting point of 169-170 °C and a boiling point of 431.59°C (rough estimate) . It is soluble in dioxane at 50 mg/mL .Wissenschaftliche Forschungsanwendungen
Photochromic Properties : Triphenylformazan exhibits photochromic characteristics, where it changes color upon exposure to light. Studies have investigated its photochromism, exploring the reaction mechanism and the effects of different factors like substituents, solvents, and temperature on its behavior (Grummt & Langbein, 1981); (Veas-arancibia, 1986); (Langbein, 1979).
Enzyme Activity and Tissue Respiration : Dianzani (1951) detailed the reaction between triphenyltetrazolium bromide and reducing agents, where Triphenylformazan's production is used to estimate various substances like blood sugar and lactose. This indicates its use in biochemical assays and the study of enzymatic activities (Dianzani, 1951).
Soil Microbial Activity : Triphenylformazan is used in methods for measuring soil dehydrogenase activity, an indicator of soil microbial activity. Modifications to traditional methods involving triphenyltetrazolium chloride (TTC) and iodonitrotetrazolium chloride (INT) were studied to enhance the efficiency and reduce toxicity (Friedel, Mölter, & Fischer, 1994).
Injury and Healing in Skeletal Muscle : In a study by Merrick et al. (1999), triphenyltetrazolium chloride (TTC) was used to assay tissue for oxidative function, serving as an indicator of cellular damage in skeletal muscle. The study focused on the effect of cryotherapy on secondary injury in muscle, where triphenylformazan production indicated the extent of injury (Merrick, Rankin, Andrés, & Hinman, 1999).
Electronic and Spectroscopic Studies : Research has focused on the electronic and spectroscopic properties of triphenylformazan and its derivatives, contributing to the understanding of its molecular structure and behavior in different conditions. This includes studies on its infrared absorption, resonance Raman scattering, and electronic transitions (Langbein & Grummt, 1983); (Wilhite, 1991).
Wirkmechanismus
The electrochemical behavior and redox mechanism of Triphenylformazan have been studied in dimethyl sulfoxide. The diffusion coefficient, the number of electrons transferred, and the standard heterogeneous electrochemical rate constants were determined by using cyclic voltammetry and chronoamperometry .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-anilino-N-phenyliminobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-4-10-16(11-5-1)19(22-20-17-12-6-2-7-13-17)23-21-18-14-8-3-9-15-18/h1-15,20H/b22-19-,23-21? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIHVSJTPTXQGB-QUHCWSQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylformazan | |
CAS RN |
531-52-2 | |
| Record name | Methanone, phenyl(2-phenyldiazenyl)-, 2-phenylhydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-triphenylformazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B7774235.png)
![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B7774241.png)




![1-[4-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B7774270.png)




